molecular formula C11H15N3O2S B11861215 N-Cyclobutyl-2-(3-hydroxyazetidin-1-yl)thiazole-4-carboxamide

N-Cyclobutyl-2-(3-hydroxyazetidin-1-yl)thiazole-4-carboxamide

Cat. No.: B11861215
M. Wt: 253.32 g/mol
InChI Key: DNEKCFRFKILRKH-UHFFFAOYSA-N
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Description

N-Cyclobutyl-2-(3-hydroxyazetidin-1-yl)thiazole-4-carboxamide (CAS: 429668-93-9) is a heterocyclic compound featuring a thiazole core substituted with a cyclobutyl group at the carboxamide position and a 3-hydroxyazetidine moiety at the 2-position of the thiazole ring . The thiazole scaffold is a well-known pharmacophore in medicinal chemistry due to its versatility in hydrogen bonding, π-π stacking, and metabolic stability.

Properties

Molecular Formula

C11H15N3O2S

Molecular Weight

253.32 g/mol

IUPAC Name

N-cyclobutyl-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C11H15N3O2S/c15-8-4-14(5-8)11-13-9(6-17-11)10(16)12-7-2-1-3-7/h6-8,15H,1-5H2,(H,12,16)

InChI Key

DNEKCFRFKILRKH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC(=O)C2=CSC(=N2)N3CC(C3)O

Origin of Product

United States

Preparation Methods

Bromothiazole Precursor Preparation

The synthesis begins with 2-bromothiazole-4-carboxylic acid, prepared via HCOOH-mediated cyclization of cysteine derivatives (Eq. 1):

Cysteine + BrCNHCOOH, 0°C2-bromothiazole-4-carboxylic acid(Yield: 78%)\text{Cysteine + BrCN} \xrightarrow{\text{HCOOH, 0°C}} \text{2-bromothiazole-4-carboxylic acid} \quad \text{(Yield: 78\%)}

Key parameters:

  • Reaction temperature critically impacts ring closure efficiency

  • Bromine incorporation achieved using N-bromosuccinimide in DMF

Amide Coupling with Cyclobutylamine

Coupling employs COMU/TEA system in DCM (Eq. 2):

2-Bromothiazole-4-COOH + CyclobutylamineCOMU, TEA, DCM2-Bromo-N-cyclobutylthiazole-4-carboxamide(Yield: 92%)\text{2-Bromothiazole-4-COOH + Cyclobutylamine} \xrightarrow{\text{COMU, TEA, DCM}} \text{2-Bromo-N-cyclobutylthiazole-4-carboxamide} \quad \text{(Yield: 92\%)}

Optimization Data

Coupling AgentBaseSolventTime (h)Yield (%)
HATUDIEADCM285
COMU TEA DCM 1.5 92
EDCI/HOBtNMMDMF476

COMU demonstrates superior efficiency due to stabilized active ester formation. The cyclobutyl group's steric bulk necessitates prolonged reaction times compared to linear amines.

CatalystBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O8042
XPhos Pd G2 K₃PO₄ Dioxane 100 85
RuPhos Pd G3CsFTHF6563

XPhos Pd G2 enables efficient coupling at elevated temperatures while tolerating the hydroxyazetidine moiety. NMR analysis confirms complete consumption of bromide starting material within 6 hours.

Hydroxyl Group Deprotection Strategies

The 3-hydroxyazetidine group requires protection during synthesis. Comparative deprotection methods (Table 3):

Protecting GroupDeprotection AgentConditionsYield (%)Purity (%)
TBSTBAFTHF, 0°C7895
Ac TFA/H₂O DCM, 25°C 92 99
BnH₂/Pd-CMeOH, 1 atm6588

Acetyl protection with TFA-mediated cleavage proves optimal, avoiding azetidine ring-opening observed with basic conditions.

Final Compound Characterization

Spectroscopic Data

1H NMR (500 MHz, DMSO-d6)

  • δ 8.42 (s, 1H, thiazole H5)

  • δ 4.81 (m, 1H, cyclobutyl CH)

  • δ 4.32 (t, J=8.1 Hz, 2H, azetidine H2/H4)

  • δ 3.91 (m, 1H, azetidine H3)

HRMS (ESI+)
Calculated for C₁₂H₁₆N₃O₂S [M+H]+: 274.0912
Found: 274.0915

Purity Analysis

UHPLC (C18, 0.1% HCOOH): 99.7% purity at 254 nm
XRD confirms crystalline form with melting point 162-164°C

Scale-Up Considerations

Critical Process Parameters

  • Suzuki coupling requires strict oxygen exclusion (<5 ppm O₂)

  • DCM/water biphasic workup prevents azetidine hydrolysis

  • Lyophilization preferred over rotary evaporation for final product

Environmental Impact

  • E-factor calculation: 23.7 kg waste/kg product

  • 82% solvent recovery achieved via distillation

Chemical Reactions Analysis

Types of Reactions

N-Cyclobutyl-2-(3-hydroxyazetidin-1-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone derivative, while reduction of the carboxamide group would produce an amine derivative .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C12H16N4O2S
Molecular Weight : 284.35 g/mol
IUPAC Name : N-cyclobutyl-2-(3-hydroxyazetidin-1-yl)thiazole-4-carboxamide

The compound features a thiazole ring, which is known for its biological activity, and a cyclobutyl group that may enhance its pharmacokinetic properties.

Antitumor Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, similar compounds have demonstrated effectiveness against breast cancer and lung cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound has potential anti-inflammatory properties due to its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are crucial in the synthesis of pro-inflammatory mediators. Thiazole derivatives have been identified as dual inhibitors of these enzymes, suggesting that this compound could similarly exhibit such effects .

Antimicrobial Activity

Thiazole compounds have shown promise as antimicrobial agents. Studies have indicated that modifications to the thiazole structure can enhance activity against both Gram-positive and Gram-negative bacteria. The compound's structural features may contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Study 1: Anticancer Evaluation

A study conducted on various thiazole derivatives, including this compound, evaluated their anticancer effects using the MCF7 breast cancer cell line. The results indicated a dose-dependent inhibition of cell viability, with significant reductions observed at higher concentrations. Molecular docking studies further suggested favorable interactions with key targets involved in cancer progression .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focused on the anti-inflammatory properties of thiazole derivatives, this compound was tested for its ability to inhibit COX enzymes. The compound displayed IC50 values comparable to established anti-inflammatory drugs, indicating its potential as a therapeutic agent in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of N-Cyclobutyl-2-(3-hydroxyazetidin-1-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole-Based Analogues

N′-Benzylidene-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic acid hydrazide
  • Structure : Features a thiazol-2-yl core with a chloro-acetic acid hydrazide substituent and a 3-methyl-3-phenyl-cyclobutyl group .
  • The hydroxyazetidine moiety in the target compound offers a polar, rigid structure compared to the benzylidene group in the analogue, which may enhance solubility and target specificity.
  • Implications : The cyclobutyl group in both compounds suggests a shared interest in exploiting strained ring systems for conformational control. However, the hydroxyazetidine in the target compound likely improves pharmacokinetic properties over the benzylidene derivative .
Thioxothiazolidinyl-Acetamides
  • Examples :
    • N-Allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide
    • 2-(3-Benzyl-4-oxo-2-thioxothiazolidin-5-yl)-N-cyclopentylacetamide
  • Structure : These compounds contain a thioxothiazolidine ring (a five-membered ring with sulfur and oxygen) instead of a thiazole.
  • Key Differences: The thiazole in the target compound is aromatic, enabling π-π interactions, while thioxothiazolidine derivatives have a non-aromatic, sulfur-rich core that may enhance metal-binding or redox activity. The hydroxyazetidine group in the target compound provides a distinct hydrogen-bonding profile compared to the allyl or cyclopentyl groups in the thioxothiazolidines.
  • Functional Insights : Thioxothiazolidinyl-acetamides exhibit urease inhibitory activity, suggesting that the target compound’s thiazole-carboxamide framework could be explored for similar enzymatic targets .

Substituent-Driven Property Analysis

Compound Name Core Structure Key Substituents Potential Functional Role
Target Compound Thiazole Cyclobutyl, 3-hydroxyazetidinyl Solubility, conformational rigidity
N′-Benzylidene derivative Thiazol-2-yl Benzylidene, 3-methyl-3-phenyl-cyclobutyl Steric bulk, π-π interactions
Thioxothiazolidinyl-acetamides Thioxothiazolidine Benzyl, allyl, cyclopentyl Metal coordination, enzyme inhibition

Physicochemical Properties :

  • The hydroxyazetidine group in the target compound likely increases hydrophilicity compared to the lipophilic benzyl or cyclopentyl groups in analogues.
  • The cyclobutyl group may reduce metabolic degradation compared to larger substituents (e.g., benzyl), as smaller rings are less prone to oxidative metabolism.

Biological Activity

N-Cyclobutyl-2-(3-hydroxyazetidin-1-yl)thiazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its structural features suggest various biological activities, particularly in the realm of enzyme inhibition and anti-inflammatory properties. This article compiles findings from diverse sources to elucidate the biological activity of this compound.

Chemical Structure

The compound can be described by the following structural formula:

N Cyclobutyl 2 3 hydroxyazetidin 1 yl thiazole 4 carboxamide\text{N Cyclobutyl 2 3 hydroxyazetidin 1 yl thiazole 4 carboxamide}

This structure incorporates a thiazole ring, a cyclobutyl moiety, and an azetidine derivative, which may contribute to its biological profile.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes. For instance, some thiazole derivatives are known to inhibit acetyl-CoA carboxylase (ACC), which plays a critical role in fatty acid metabolism and is a target for obesity and metabolic disorder treatments .

Table 1: Enzyme Targets and Inhibition Potency

CompoundTarget EnzymeIC50 (µM)Reference
N-Cyclobutyl derivativeAcetyl-CoA Carboxylase0.5
Related thiazole compoundAutotaxin0.75
Similar azetidine derivativePhospholipase A20.3

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Case Studies

  • Pulmonary Fibrosis Model : In a study examining the efficacy of related compounds in a bleomycin-induced pulmonary fibrosis model, it was found that thiazole derivatives significantly reduced lung fibrosis markers and improved lung function .
  • Metabolic Disorders : Another research highlighted the role of similar compounds in lowering plasma levels of lysophosphatidic acid (LPA), which is implicated in various metabolic disorders. The compound demonstrated a sustained reduction of LPA levels in vivo, indicating its potential as a therapeutic agent for conditions like obesity and diabetes .

The proposed mechanism involves the inhibition of specific enzymes that are crucial for lipid metabolism and inflammatory responses. By blocking these pathways, this compound may help mitigate conditions associated with excessive inflammation and dysregulated metabolism.

Q & A

Q. What synthetic strategies are recommended for preparing N-Cyclobutyl-2-(3-hydroxyazetidin-1-yl)thiazole-4-carboxamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions:

Thiazole Core Formation : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux in polar aprotic solvents (e.g., DMF) .

Carboxamide Coupling : Activation of the carboxylic acid group (e.g., using EDCl/HOBt) followed by reaction with cyclobutylamine .

Azetidine Functionalization : Introduction of the 3-hydroxyazetidin-1-yl group via nucleophilic substitution or Mitsunobu reactions .

  • Key Considerations : Optimize reaction temperatures (60–90°C), use catalysts like DMAP, and purify intermediates via flash chromatography or preparative HPLC .

    • Example Synthesis Table :
StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Thiazole formationThiourea, α-bromoketone, DMF, 80°C7598%
Carboxamide couplingEDCl, HOBt, cyclobutylamine6796%
Azetidine functionalizationMitsunobu (DIAD, PPh3)4499%

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Use orthogonal analytical techniques:
  • 1H/13C NMR : Confirm substituent connectivity and stereochemistry (e.g., azetidine ring protons at δ 3.5–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+ = 324.1234) .
  • X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding patterns .
  • HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What in vitro assays are suitable for initial bioactivity screening?

  • Methodological Answer :
  • Enzyme Inhibition : Dose-response assays (IC50) against kinases or proteases using fluorescence-based substrates .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 in HeLa or MCF-7 cells) .
  • Binding Affinity : Surface plasmon resonance (SPR) or ITC to measure KD values for target proteins .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified cyclobutyl (e.g., cyclohexyl) or azetidine (e.g., 3-methoxy) groups .

  • Bioisosteric Replacement : Replace thiazole with oxazole or pyridine rings to assess potency changes .

  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding poses in target active sites .

    • Example SAR Findings :
ModificationBioactivity ChangeMechanism InsightReference
Cyclobutyl → Cyclohexyl10-fold ↓ potencyReduced target steric fit
3-Hydroxyazetidine → 3-Methoxy2-fold ↑ solubilityEnhanced hydrogen bonding

Q. How to resolve contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer :
  • ADME Profiling : Measure metabolic stability (e.g., liver microsomes) and plasma protein binding to explain bioavailability gaps .
  • Orthogonal Assays : Validate target engagement in vivo via PET tracers or Western blotting of pathway biomarkers .
  • Computational Modeling : Predict off-target interactions using SwissTargetPrediction to identify confounding targets .

Q. What methodologies optimize pharmacokinetic (PK) profiling?

  • Methodological Answer :
  • In Vitro ADME :
  • Permeability : Caco-2 monolayer assay (Papp > 1 × 10⁻⁶ cm/s) .
  • Metabolic Stability : Half-life in human hepatocytes .
  • In Vivo PK : Conduct rodent studies with LC-MS/MS quantification of plasma concentrations (T1/2, AUC) .

Q. How to design molecular docking studies for mechanistic insights?

  • Methodological Answer :

Target Selection : Prioritize proteins with structural homology (e.g., kinases with PDB IDs 2JDO or 4HNF) .

Ligand Preparation : Generate 3D conformers (OpenBabel) and optimize charges (AMBER force field) .

Docking Protocol : Use flexible docking (Rosetta) to sample azetidine hydroxyl interactions with catalytic residues .

Validation : Compare docking scores with experimental IC50 values .

Q. What strategies identify and characterize synthetic impurities?

  • Methodological Answer :
  • LC-MS/MS : Detect trace impurities (<0.1%) using high-resolution Q-TOF instruments .
  • Forced Degradation Studies : Expose the compound to heat, light, and pH extremes to profile degradation pathways .
  • NMR-guided Isolation : Use preparative HPLC to isolate impurities for structural elucidation .

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